2-Oxo-3-phenylcyclohexane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-3-phenylcyclohexane-1-carbonitrile is a chemical compound that belongs to the class of cyclohexane derivatives. It has gained significant importance in the field of scientific research due to its potential applications in the synthesis of various organic compounds. The compound is also known by its other names, such as 2-Oxo-3-phenylcyclohexanecarbonitrile, 3-Phenylcyclohexanecarbonitrile-2-one, and 3-Phenylcyclohexanecarbonitrile-2-one.
Wirkmechanismus
The mechanism of action of 2-Oxo-3-phenylcyclohexane-1-carbonitrile is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, including the Michael addition reaction and the Knoevenagel condensation reaction.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2-Oxo-3-phenylcyclohexane-1-carbonitrile. However, it has been reported to exhibit moderate cytotoxic activity against cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Oxo-3-phenylcyclohexane-1-carbonitrile in lab experiments include its high purity, low cost, and ease of synthesis. However, its limitations include its potential toxicity and limited availability.
Zukünftige Richtungen
There are several future directions for the study of 2-Oxo-3-phenylcyclohexane-1-carbonitrile. These include:
1. Further studies on the mechanism of action of the compound.
2. Investigation of the potential applications of the compound in the field of medicinal chemistry.
3. Development of new synthetic methods for the compound.
4. Exploration of the potential use of the compound as a building block in the synthesis of novel materials.
5. Studies on the potential toxicity of the compound and its effects on the environment.
In conclusion, 2-Oxo-3-phenylcyclohexane-1-carbonitrile is a chemical compound that has gained significant importance in the field of scientific research. Its potential applications in the synthesis of various organic compounds make it a valuable building block for pharmaceuticals, agrochemicals, and materials science. Further studies on the compound's mechanism of action and potential applications are needed to fully understand its properties and potential uses.
Synthesemethoden
The synthesis of 2-Oxo-3-phenylcyclohexane-1-carbonitrile can be achieved through several methods. One of the most commonly used methods is the reaction of 3-phenylcyclohexanone with potassium cyanide in the presence of a catalytic amount of sodium ethoxide. The reaction takes place in ethanol at a temperature of 60-70°C and yields the desired product in high purity.
Wissenschaftliche Forschungsanwendungen
2-Oxo-3-phenylcyclohexane-1-carbonitrile has extensive applications in the field of scientific research. It is widely used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. The compound has also been studied for its potential applications in the field of medicinal chemistry.
Eigenschaften
CAS-Nummer |
13658-18-9 |
---|---|
Produktname |
2-Oxo-3-phenylcyclohexane-1-carbonitrile |
Molekularformel |
C13H13NO |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
2-oxo-3-phenylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C13H13NO/c14-9-11-7-4-8-12(13(11)15)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-8H2 |
InChI-Schlüssel |
IKVQMASZSHOPRA-UHFFFAOYSA-N |
SMILES |
C1CC(C(=O)C(C1)C2=CC=CC=C2)C#N |
Kanonische SMILES |
C1CC(C(=O)C(C1)C2=CC=CC=C2)C#N |
Andere CAS-Nummern |
13658-18-9 |
Synonyme |
2-oxo-3-phenyl-cyclohexane-1-carbonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.